molecular formula C13H17ClN2O4 B5657226 N-(5-chloro-2,4-dimethoxyphenyl)-4-morpholinecarboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-4-morpholinecarboxamide

Cat. No. B5657226
M. Wt: 300.74 g/mol
InChI Key: RAUQBZYXHRMOHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(5-chloro-2,4-dimethoxyphenyl)-4-morpholinecarboxamide involves various chemical strategies aimed at introducing specific functional groups that confer desired properties and activities. One approach includes the preparation of benzamide derivatives with different substituents, showing significant activity in biological assays (S. Kato et al., 1992). Another method involves the condensation of specific isocyanato compounds with morpholino derivatives, leading to compounds with distinct inhibitory capacities against certain cell lines (X. Ji et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-4-morpholinecarboxamide has been elucidated using techniques like X-ray crystallography and density functional theory (DFT) calculations. These studies reveal the orthorhombic crystal system and provide insights into the molecular geometry and electronic structure, which are crucial for understanding the compound's reactivity and interactions with biological targets (N. Rao et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving N-(5-chloro-2,4-dimethoxyphenyl)-4-morpholinecarboxamide derivatives are diverse and include processes like condensation, cyclization, and nucleophilic substitution. These reactions are fundamental for modifying the chemical structure to enhance biological activity or to introduce specific functional groups for further chemical transformations (H. Lei et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are determined by their molecular structure. X-ray diffraction studies provide detailed information on the crystalline structure, which is essential for understanding the compound's stability and solubility characteristics (M. Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with biological targets, are influenced by the functional groups present in the compound. Studies on related compounds have shown how modifications in the molecular structure can lead to significant changes in biological activity, highlighting the importance of chemical properties in drug design and development (A. Barakat et al., 2020).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-18-11-8-12(19-2)10(7-9(11)14)15-13(17)16-3-5-20-6-4-16/h7-8H,3-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUQBZYXHRMOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)N2CCOCC2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204627
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Morpholine-4-carboxylic acid (5-chloro-2,4-dimethoxy-phenyl)-amide

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